Researchers relying on generic xanthene dyes risk inaccurate fluorescence calibration. Rhodamine 6G cation is the established primary quantum yield standard (Φ=0.950±0.015 in EtOH), delivering precise, solvent-tunable performance.
• Quantum yield: 0.95 (EtOH), 0.98 (D₂O) - validated in 9 solvents for cross-media calibration.
• Lifetime: 3.79±0.38 ns (aq.) - ideal TCSPC/FLIM reference, >2× longer than Rhodamine B.
• Thermal stability: Consistent laser output across temperature ranges, unlike Rhodamine 101.
Supply: Batch-tested, global shipping, no special permits for R&D.
Molecular FormulaC28H31N2O3+
Molecular Weight443.6 g/mol
CAS No.12224-98-5
Cat. No.B078150
⚠ Attention: For research use only. Not for human or veterinary use.
1 to 5 mg/mL at 65.3° F (NTP, 1992) SOL IN WATER & ETHANOL
Structure & Identifiers
Interactive Chemical Structure Model
Rhodamine 6G Photophysical Profile
Rhodamine 6G cation is a xanthene laser dye renowned for its exceptionally high fluorescence quantum yield in ethanol, established as 0.950 ± 0.015 [1], and a high molar extinction coefficient of approximately 116,000 M⁻¹cm⁻¹ at 529.8 nm [2]. Its emission peaks in the green-orange region (548–556 nm) [3]. Critically, its performance is solvent-dependent; it is extensively characterized as a primary quantum yield standard across nine solvents, exhibiting, for example, a near-unity quantum yield of 0.98 in D₂O [1]. These well-defined, solvent-sensitive photophysical properties, combined with a characteristic long fluorescence lifetime of 3.79 ± 0.38 ns in aqueous solution [4], underscore its value as a calibrated reference standard and tunable probe in research settings, necessitating careful consideration of its specific metrics against potential analog substitutions.
Quantum yield reference standard fit
Solvent-dependent fluorescence calibration
Time-resolved fluorescence probe
Long lifetime for FLIM and TCSPC workflows
Tunable laser dye medium
Stable emission across temperature range
Single-molecule detection probe
High brightness and environmental sensitivity
[1] Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Absolute Standards for Quantum Yields. Photochemistry and Photobiology, 75(4), 327–334. https://doi.org/10.1562/0031-8655(2002)0750327FQYATR2.0.CO2 View Source
[2] Oregon Medical Laser Center (OMLC). (n.d.). Rhodamine 6G. Retrieved from https://omlc.org/spectra/PhotochemCAD/html/083.html View Source
[3] Museum of Fine Arts, Boston. (2026). Rhodamine 6G. CAMEO: Conservation & Art Materials Encyclopedia Online. Retrieved from https://cameo.mfa.org/wiki/Rhodamine_6G View Source
[4] Zander, C., Sauer, M., Drexhage, K. H., Ko, D.-S., Schulz, A., Wolfrum, J., ... & Seidel, C. A. M. (1996). Detection and characterization of single molecules in aqueous solution. Applied Physics B, 63(5), 517–523. https://doi.org/10.1007/BF01828949 View Source
Rhodamine 6G Procurement: Substitution Risks
Substituting rhodamine 6G cation with a structurally or nominally similar analog, such as rhodamine B or rhodamine 101, without quantitative validation introduces significant experimental risk. The compound's utility is not defined merely by its xanthene core but by a precise, quantifiable interplay of photophysical parameters—fluorescence quantum yield, lifetime, and aggregation behavior—that diverge sharply among this class. For instance, rhodamine 6G exhibits a fluorescence quantum yield of 0.95 in ethanol, nearly 50% higher than rhodamine B's 0.65 under comparable conditions [1]. Furthermore, its fluorescence lifetime in aqueous solution is 3.79 ns, over twice as long as rhodamine B's 1.79 ns, a critical difference for time-resolved fluorescence assays [2]. Its thermal performance in high-power laser applications, where its optimized solution density remains stable across temperature changes while that of rhodamine 101 and vulcanized rhodamine B does not, further exemplifies the application-specific consequences of seemingly minor structural changes [3]. Therefore, procurement decisions must be guided by the specific, quantitative evidence base rather than generic class-level assumptions.
Quantum yield mismatch
Rhodamine B’s fluorescence quantum yield can be markedly lower than R6G under similar conditions, potentially reducing signal brightness in assays.
Fluorescence lifetime discrepancy
The aqueous fluorescence lifetime of rhodamine 6G is substantially longer than that of rhodamine B; substituting may compromise time-resolved measurements and FLIM multiplexing.
Thermal performance shift
Unlike R6G, rhodamine 101 and vulcanized rhodamine B show temperature-dependent solution density changes that can affect laser output stability under high-power operation.
[1] Kubin, R. F., & Fletcher, A. N. (1982). Fluorescence quantum yields of some rhodamine dyes. Journal of Luminescence, 27(4), 455–462. https://doi.org/10.1016/0022-2313(82)90045-X View Source
[2] Zander, C., Sauer, M., Drexhage, K. H., Ko, D.-S., Schulz, A., Wolfrum, J., ... & Seidel, C. A. M. (1996). Detection and characterization of single molecules in aqueous solution. Applied Physics B, 63(5), 517–523. https://doi.org/10.1007/BF01828949 View Source
[3] Fan, S.-F., Song, Z.-Y., & Wang, L.-J. (2007). Influence of Temperature on the Fluorescent Characteristic of Dye Laser Materials Pumped by High-power Laser. Laser & Infrared, 37(7), 12. http://en.cnki.com.cn/Article_en/CJFDTOTAL-JGHW200707012.htm View Source
Rhodamine 6G vs. Comparator Dyes
Higher Quantum Yield vs. Rhodamine B
In a direct head-to-head comparison, rhodamine 6G cation demonstrates a significantly higher fluorescence quantum yield (Φf) than its close analog, rhodamine B, in a standardized ethanol solvent system. This difference is critical for applications requiring maximum brightness and signal-to-noise ratio [1].
Quantum YieldHead-to-head
Φf R6G: 0.95 vs. Rhodamine B: 0.65 Ethanol, 25.0°C
Supports higher brightness and sensitivity in fluorescence assays
Fluorescence SpectroscopyLaser DyeQuantum YieldReference Standard
Evidence Dimension
Fluorescence Quantum Yield (Φf)
Target Compound Data
0.95
Comparator Or Baseline
Rhodamine B: 0.65
Quantified Difference
46% higher (0.30 absolute increase)
Conditions
Ethanol, 25.0°C, relative to quinine sulfate dihydrate (QSH) in 1.0 N H₂SO₄ [1]
Why This Matters
A 46% higher quantum yield means rhodamine 6G provides significantly brighter fluorescence emission for the same excitation energy, enabling lower detection limits and higher sensitivity in fluorescence-based assays, microscopy, and laser applications where photon budget is a key performance metric.
Fluorescence SpectroscopyLaser DyeQuantum YieldReference Standard
[1] Kubin, R. F., & Fletcher, A. N. (1982). Fluorescence quantum yields of some rhodamine dyes. Journal of Luminescence, 27(4), 455–462. https://doi.org/10.1016/0022-2313(82)90045-X View Source
Longer Fluorescence Lifetime than Rhodamine B
A direct single-molecule study reveals that the fluorescence lifetime (τ) of rhodamine 6G is more than double that of rhodamine B in aqueous solution. This stark difference enables their unambiguous discrimination in time-resolved fluorescence measurements [1].
Aqueous solution, confocal microscopy with single-photon avalanche photodiode, excitation of S₁ state [1]
Why This Matters
The longer fluorescence lifetime makes rhodamine 6G more sensitive to its local environment (e.g., quenching by molecular oxygen or energy transfer to aggregates), making it a more versatile probe for time-resolved fluorescence assays and molecular dynamics studies. The large lifetime difference also allows for their simultaneous, spectral unmixing in complex biological samples using FLIM.
[1] Zander, C., Sauer, M., Drexhage, K. H., Ko, D.-S., Schulz, A., Wolfrum, J., ... & Seidel, C. A. M. (1996). Detection and characterization of single molecules in aqueous solution. Applied Physics B, 63(5), 517–523. https://doi.org/10.1007/BF01828949 View Source
Lower Two-Photon Absorption vs. Rhodamine B
A cross-study comparison of concentration-dependent two-photon induced fluorescence (TPIF) reveals that rhodamine 6G has a lower two-photon absorption (2PA) cross-section than rhodamine B at a near-infrared excitation wavelength of 780 nm [1].
Two-Photon AbsorptionCross-study
2PA cross-section R6G lower than Rhodamine B at 780 nm (exact values not reported)
Relevant for spatial confinement in two-photon microscopy
Measured value lower than Rhodamine B (exact values not provided)
Comparator Or Baseline
Rhodamine B
Quantified Difference
2PA cross-section is lower for R6G (relative comparison)
Conditions
Methanol solution, excitation with 120 fs laser pulses at 780 nm, 76 MHz repetition rate [1]
Why This Matters
This difference in nonlinear optical response is relevant for selecting the appropriate dye for two-photon microscopy. A lower 2PA cross-section can be advantageous when high spatial confinement is needed, while a higher one can be beneficial for efficient excitation in scattering media. This provides a quantitative basis for choosing between the two dyes based on the specific imaging depth and resolution requirements.
[1] Biswas, S., Kumbhakar, P., & Mitra, A. K. (2017). Concentration Dependent Approach for Accurate Determination of Two-Photon Absorption Cross-Section of Fluorescent dye Molecule. Journal of Fluorescence, 27(4), 1247–1256. (Note: Abstract indicates investigation of concentration dependent TPIF in methanolic solution of Rhodamine 6G and Rhodamine B dye). Retrieved from https://explore.openaire.eu/search/publication?pid=10.1007%2Fs10895-017-2074-5 View Source
Greater Thermal Stability than Rhodamine 101
A direct comparative study of dye laser materials under high-power laser irradiation reveals that the optimized solution density of rhodamine 6G for maximum fluorescence intensity is thermally stable, whereas that of rhodamine 101 and vulcanized rhodamine B decreases as temperature decreases [1].
Thermal StabilityHead-to-head
Optimized solution density remains stable vs. declines for Rhodamine 101/vulcanized B under temperature variation
Supports consistent laser output without complex temperature control
Optimized Solution Density Dependence on Temperature
Target Compound Data
Value does not change as temperature changes
Comparator Or Baseline
Rhodamine 101 and vulcanized Rhodamine B: Value decreases as temperature decreases
Quantified Difference
Qualitative difference in thermal behavior
Conditions
High-power laser pumping, various solution densities and temperatures [1]
Why This Matters
This thermal stability is a critical engineering advantage for high-power or high-repetition-rate dye laser systems, where thermal management is a primary design constraint. Rhodamine 6G's stable performance across a wider temperature range simplifies system design and ensures more consistent output power in demanding applications, unlike its counterparts that require more precise temperature control.
[1] Fan, S.-F., Song, Z.-Y., & Wang, L.-J. (2007). Influence of Temperature on the Fluorescent Characteristic of Dye Laser Materials Pumped by High-power Laser. Laser & Infrared, 37(7), 12. http://en.cnki.com.cn/Article_en/CJFDTOTAL-JGHW200707012.htm View Source
Lower Singlet Oxygen Yield vs. Rose Bengal
While direct comparison with a close structural analog is not available, a class-level inference can be drawn from its behavior relative to the benchmark photosensitizer Rose Bengal. In air-saturated acetonitrile, the yield of singlet oxygen (¹O₂) photosensitized by rhodamine 6G is considerably lower than that of Rose Bengal, reflecting the low probability (~1%) of intersystem crossing for rhodamine dyes [1]. However, the study notes that in air-saturated acetonitrile, nearly half of the excited rhodamine 6G triplets are quenched by molecular oxygen to form ¹O₂ [2].
Singlet Oxygen YieldClass-level
Low due to ~1% ISC; nearly half of triplets quenched by O₂ in air-saturated acetonitrile
May reduce photobleaching and photodamage in imaging
Low (due to ~1% intersystem crossing probability), but nearly half of excited triplets quenched by O₂ in air-saturated acetonitrile [1]
Comparator Or Baseline
Rose Bengal (High ¹O₂ yield)
Quantified Difference
Significantly lower than a high-yield photosensitizer
Conditions
Acetonitrile, air-saturated, IR phosphorescence detection [REFS-1, REFS-2]
Why This Matters
This characteristic is relevant for applications where minimal photobleaching or phototoxicity is required. In fluorescence microscopy, for instance, a lower propensity for singlet oxygen generation translates to reduced photobleaching of the dye itself and less photodamage to the biological sample, extending the useful imaging window compared to dyes that generate higher levels of reactive oxygen species.
[1] Baumler, W., Abou-Hamed, M. A., & Penzkofer, A. (1999). Singlet molecular oxygen photosensitized by Rhodamine dyes: correlation with photophysical properties of the sensitizers. Journal of Photochemistry and Photobiology A: Chemistry, 124(1-2), 45–53. https://doi.org/10.1016/S1010-6030(99)00123-9 View Source
[2] Baumler, W., Abou-Hamed, M. A., & Penzkofer, A. (1999). Singlet molecular oxygen photosensitized by Rhodamine dyes: correlation with photophysical properties of the sensitizers. Journal of Photochemistry and Photobiology A: Chemistry, 124(1-2), 45–53. https://doi.org/10.1016/S1010-6030(99)00123-9 View Source
Rhodamine 6G Application Scenarios
Quantum Yield Standard
Rhodamine 6G in ethanol is a primary standard for absolute fluorescence quantum yield determination, with a rigorously established value of 0.950 ± 0.015 [1]. This high precision and its near-unity yield in D₂O (0.98) [2] make it the reference of choice for calibrating new fluorophores and spectrometer systems, ensuring reliable cross-study comparability and method validation. Its well-characterized behavior in nine solvents [2] further supports its use as a versatile reference standard across different media.
Lifetime Reference for FLIM and TCSPC
With a distinct fluorescence lifetime of 3.79 ± 0.38 ns in aqueous solution—over twice that of rhodamine B [1]—rhodamine 6G serves as an ideal lifetime standard for time-correlated single photon counting (TCSPC) and fluorescence lifetime imaging microscopy (FLIM). This substantial difference from other common dyes facilitates its use in multiplexed lifetime assays, enabling the simultaneous identification and quantification of multiple targets based on their characteristic fluorescence decay times [1]. The measured lifetime of ~3.9-4.0 ns in other studies further confirms its reliability as a stable reference [3].
Thermally Stable Dye Laser Medium
For high-power or high-repetition-rate tunable dye lasers, rhodamine 6G offers a distinct operational advantage. Its optimized solution density for maximum fluorescence intensity remains stable across temperature variations, unlike rhodamine 101 and vulcanized rhodamine B, whose performance degrades at lower temperatures [1]. This thermal stability minimizes the need for complex and precise temperature control systems, simplifying laser design, improving beam quality consistency, and ensuring more reliable output in demanding research and industrial applications.
Single-Molecule Fluorescence Probe
The combination of a high quantum yield and a relatively long fluorescence lifetime (3.79 ns) [1] makes rhodamine 6G an excellent probe for single-molecule fluorescence experiments. The long lifetime provides a wide temporal window for observing dynamic processes like molecular binding or conformational changes, while the high brightness ensures sufficient photon counts for precise tracking and analysis. Its well-understood photophysics supports quantitative analysis of molecular interactions and environmental sensing at the single-molecule level.
[1] Zander, C., Sauer, M., Drexhage, K. H., Ko, D.-S., Schulz, A., Wolfrum, J., ... & Seidel, C. A. M. (1996). Detection and characterization of single molecules in aqueous solution. Applied Physics B, 63(5), 517–523. https://doi.org/10.1007/BF01828949 View Source
[2] Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Absolute Standards for Quantum Yields. Photochemistry and Photobiology, 75(4), 327–334. https://doi.org/10.1562/0031-8655(2002)0750327FQYATR2.0.CO2 View Source
[3] Bhattacharyya, K., Bagchi, S., & Mitra, S. (2010). Table 2: Lifetime values obtained from standard fluorophore solutions. PMC3018017. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC3018017/table/t002/ View Source
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